molecular formula C11H19NO2 B11901428 Ethyl 2-azaspiro[4.4]nonane-7-carboxylate

Ethyl 2-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B11901428
M. Wt: 197.27 g/mol
InChI Key: LNMXEVYNXVUNGN-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[44]nonane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-azaspiro[4.4]nonane-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-oxo-2-azaspiro[4.4]nonane-7-carboxylate with suitable reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Ethyl 2-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Uniqueness

Ethyl 2-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific ester functional group and the position of the spiro junction. This structural feature can influence its reactivity and biological activity, making it distinct from other spirocyclic compounds.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 2-azaspiro[4.4]nonane-8-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-3-4-11(7-9)5-6-12-8-11/h9,12H,2-8H2,1H3

InChI Key

LNMXEVYNXVUNGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(C1)CCNC2

Origin of Product

United States

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